molecular formula C17H23N B12984655 1-(Cyclohexylmethyl)-7-ethyl-1H-indole

1-(Cyclohexylmethyl)-7-ethyl-1H-indole

Cat. No.: B12984655
M. Wt: 241.37 g/mol
InChI Key: KXFSZAYRSWDRDJ-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-7-ethyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes. This particular compound features a cyclohexylmethyl group attached to the nitrogen atom of the indole ring and an ethyl group at the 7th position of the indole ring. Its unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(Cyclohexylmethyl)-7-ethyl-1H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 7-ethylindole with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Cyclohexylmethyl)-7-ethyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the indole ring.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like bromine or chlorine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the specific reagents used.

Scientific Research Applications

1-(Cyclohexylmethyl)-7-ethyl-1H-indole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-7-ethyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(Cyclohexylmethyl)-7-ethyl-1H-indole can be compared with other similar compounds, such as:

    1-(Cyclohexylmethyl)-1H-indole: Lacks the ethyl group at the 7th position, which may affect its chemical and biological properties.

    7-Ethyl-1H-indole: Lacks the cyclohexylmethyl group, which may influence its reactivity and interactions with molecular targets.

    1-(Cyclohexylmethyl)-3-methyl-1H-indole: Features a methyl group at the 3rd position instead of the 7th position, leading to different chemical and biological behaviors.

Properties

Molecular Formula

C17H23N

Molecular Weight

241.37 g/mol

IUPAC Name

1-(cyclohexylmethyl)-7-ethylindole

InChI

InChI=1S/C17H23N/c1-2-15-9-6-10-16-11-12-18(17(15)16)13-14-7-4-3-5-8-14/h6,9-12,14H,2-5,7-8,13H2,1H3

InChI Key

KXFSZAYRSWDRDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1N(C=C2)CC3CCCCC3

Origin of Product

United States

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